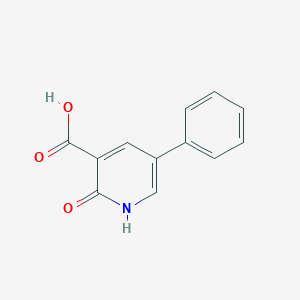

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a phenyl group at the fifth position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .

Analyse Des Réactions Chimiques

Decarboxylation Reactions

Decarboxylation is a key reaction pathway for this compound, driven by the electron-withdrawing effects of the pyridone ring. Under basic conditions, the carboxylic acid group undergoes thermal elimination of CO₂:

Experimental Conditions

| Reagent/Catalyst | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| K₂CO₃ | Toluene | 110°C | 85% | 5-Phenyl-2-pyridone |

| NaOH (aq.) | Water | Reflux | 78% | 5-Phenyl-2-pyridone |

This reaction is critical for synthesizing bioactive pyridone derivatives used in antimicrobial agents .

Nucleophilic Substitution at the 2-Oxo Group

The lactam carbonyl group participates in nucleophilic attacks, forming substituted pyridine derivatives. For example:

Reaction with Hydrazine

Conditions

-

Hydrazine hydrate in ethanol at 80°C for 4 hours.

-

Yields hydrazide derivatives, which are precursors for heterocyclic compounds like pyrazoles .

Cyclocondensation Reactions

The compound serves as a building block in multicomponent reactions (MCRs) to synthesize fused heterocycles.

Example: Synthesis of Pyrano[2,3-c]pyrazoles

Key Data

| Aldehyde | Catalyst | Time | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | MIL-101(Cr)-N(CH₂PO₃H₂)₂ | 20 min | 92% |

| Benzaldehyde | None (solvent-free) | 30 min | 88% |

These reactions exploit the α,β-unsaturated system for [4+2] cycloadditions .

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions:

Salt Formation

Applications

-

Sodium salts improve solubility for pharmaceutical formulations.

-

Reactivity with amines forms amides, enabling peptide coupling strategies .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes regioselective substitution under acidic conditions:

Nitration

Key Observations

-

Nitration occurs predominantly at the para position relative to the pyridone ring.

-

Reaction rates are slower compared to simple benzene due to electron-withdrawing effects of the pyridone.

Reduction of the Pyridone Ring

Catalytic hydrogenation reduces the α,β-unsaturated lactam:

Conditions

-

10% Pd/C, H₂ (1 atm), ethanol, 25°C.

-

Yields the saturated dihydropyridine derivative, which is prone to re-oxidation in air .

Oxidative Functionalization

The pyridone ring undergoes oxidation to form N-oxide derivatives:

Conditions

-

30% H₂O₂ in acetic acid at 60°C for 6 hours.

-

N-Oxides exhibit enhanced hydrogen-bonding capacity for crystal engineering .

Interaction with Biological Targets

While not a classical "chemical reaction," the compound binds to enzymes via:

Applications De Recherche Scientifique

Medicinal Chemistry

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is notable for its biological activities . Research indicates that derivatives of this compound exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds with the 2-pyridone structure, including derivatives of this compound, have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

- Anti-inflammatory and Antioxidant Properties : The compound has been investigated for its anti-inflammatory effects. Its derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in treating inflammatory diseases .

- Anticancer Potential : Some studies have highlighted the anticancer properties of related dihydropyridine compounds. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocycles : this compound can be utilized to synthesize other heterocyclic compounds. A notable method involves a one-pot synthesis that is both efficient and environmentally friendly, allowing for the production of various pyridine derivatives without the need for solvents or catalysts .

- Functionalization : The compound can be further functionalized to create more complex molecules with specific biological activities. This versatility makes it a valuable building block in synthetic organic chemistry .

Materials Science

In addition to its pharmaceutical applications, this compound has implications in materials science:

- Conducting Materials : Some derivatives are being explored for their electrical conductivity properties, which may lead to applications in electronic materials and devices .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a series of 2-pyridone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring enhanced antibacterial potency .

Case Study 2: Anticancer Properties

Research conducted at the Al Imam Mohammad Ibn Saud Islamic University reported that certain derivatives of 2-Oxo-5-phenyl-1,2-dihydropyridine showed promising results in inhibiting cancer cell proliferation. The study utilized various assays to evaluate cell viability and apoptosis induction .

Mécanisme D'action

The mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the phenyl group.

5-Phenyl-2-pyridinecarboxylic acid: Similar structure but lacks the hydroxyl group.

2-Hydroxy-3-phenylnicotinic acid: Similar structure but with the phenyl group at a different position.

Uniqueness

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Activité Biologique

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS No. 10177-08-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO3, with a molecular weight of 215.21 g/mol. The structure features a dihydropyridine ring which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.21 g/mol |

| CAS Number | 10177-08-9 |

| Solubility | High |

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Oxo-5-phenyl-1,2-dihydropyridine exhibit potent anticancer properties. For instance, research involving the A549 human lung adenocarcinoma model showed that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin.

Case Study: Anticancer Efficacy

In a study conducted by researchers, various derivatives were tested for their cytotoxic effects on A549 cells:

- Compound A : Reduced cell viability to 66% at 100 µM concentration.

- Compound B : Demonstrated lower cytotoxicity towards non-cancerous HSAEC1-KT cells while maintaining efficacy against cancer cells.

These findings indicate that structural modifications can enhance anticancer activity while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial potential of 2-Oxo-5-phenyl-1,2-dihydropyridine derivatives has also been explored. These compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

Antimicrobial Screening Results

A comprehensive antimicrobial screening was performed against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Methicillin-resistant Staphylococcus aureus | Significant inhibition |

| Klebsiella pneumoniae | Moderate inhibition |

| Pseudomonas aeruginosa | Variable effectiveness |

The results indicate that some derivatives possess selective activity against resistant strains, highlighting their potential as novel antimicrobial agents .

The biological activity of 2-Oxo-5-phenyl-1,2-dihydropyridine derivatives is attributed to their ability to interact with specific biological targets within the cells:

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.

- Antimicrobial Mechanism : The compounds are believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial growth.

Propriétés

IUPAC Name |

2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMMTANWQXEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438920 | |

| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-08-9 | |

| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.